molecular formula C5H12ClNO B6618394 1-aminopentan-3-one hydrochloride CAS No. 1780616-71-8

1-aminopentan-3-one hydrochloride

Cat. No.: B6618394
CAS No.: 1780616-71-8
M. Wt: 137.61 g/mol
InChI Key: ZLXCNGONEBPMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-aminopentan-3-one hydrochloride is an organic compound with the molecular formula C5H12ClNO. It is a hydrochloride salt form of 1-aminopentan-3-one, which is a derivative of pentanone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-aminopentan-3-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-pentanone with ammonia in the presence of a reducing agent such as sodium borohydride. The resulting 1-aminopentan-3-one is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1-pentanone in the presence of ammonia. This process is typically carried out under high pressure and temperature conditions to achieve high yields. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-aminopentan-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of pentanoic acid or 1-pentanone.

    Reduction: Formation of pentylamine or other amine derivatives.

    Substitution: Formation of N-substituted derivatives of 1-aminopentan-3-one.

Scientific Research Applications

1-aminopentan-3-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-aminopentan-3-one hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

    1-aminopentane:

    3-aminopentane: Another isomer with a different position of the amino group.

    5-amino-1-pentanol: A related compound with an additional hydroxyl group.

Uniqueness: 1-aminopentan-3-one hydrochloride is unique due to the presence of both an amino group and a ketone group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

1-aminopentan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-4-6;/h2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXCNGONEBPMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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